Product packaging for tert-Butyl sulfide(Cat. No.:CAS No. 107-47-1)

tert-Butyl sulfide

Cat. No.: B089448
CAS No.: 107-47-1
M. Wt: 146.3 g/mol
InChI Key: LNMBCRKRCIMQLW-UHFFFAOYSA-N
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Description

Contextualizing Organosulfur Chemistry

Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast and vital field. wikipedia.org Sulfur's unique properties, such as its variable oxidation states and ability to form strong bonds with carbon, lead to a rich and diverse chemistry. wikipedia.orgnih.gov These compounds are integral to pharmaceuticals, materials science, and natural products. nih.gov Organosulfur compounds are also crucial building blocks in organic synthesis. nih.gov The investigation of organosulfur compounds continues to be a dynamic area of research, with ongoing efforts to develop novel synthetic methods and applications.

Significance of Tertiary Alkyl Sulfides in Chemical Science

Tertiary alkyl sulfides, such as di-tert-butyl sulfide (B99878), are characterized by a sulfur atom bonded to two tertiary alkyl groups. The bulky nature of these groups imparts significant steric hindrance, which influences their reactivity and physical properties. solubilityofthings.com This steric crowding can lead to unique chemical behaviors not observed in their less hindered counterparts. solubilityofthings.com For instance, the presence of the t-butyl group enhances the stability of the compound. solubilityofthings.com The study of tertiary alkyl sulfides is crucial for understanding how steric bulk can be exploited to control reaction pathways and design new functional molecules.

Overview of Research Trajectories for Di-tert-butyl Sulfide and Related Compounds

Current research on di-tert-butyl sulfide and its derivatives is multifaceted. One significant area of investigation is its application as a precursor in materials science, particularly in the synthesis of metal sulfide thin films and nanoparticles. pubcompare.aichemicalbook.comlookchem.com In catalysis, it is explored as a ligand and in the sulfiding of hydrotreating catalysts. cpchem.com Furthermore, its unique reactivity makes it a valuable tool in organic synthesis for creating complex molecules. google.com The thermal decomposition of di-tert-butyl sulfide is also a subject of study to understand its reaction mechanisms and product distributions. butler.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18S B089448 tert-Butyl sulfide CAS No. 107-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylsulfanyl-2-methylpropane
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InChI

InChI=1S/C8H18S/c1-7(2,3)9-8(4,5)6/h1-6H3
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InChI Key

LNMBCRKRCIMQLW-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)SC(C)(C)C
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Molecular Formula

C8H18S
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DSSTOX Substance ID

DTXSID5021887
Record name Di-tert-butyl sulphide
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Molecular Weight

146.30 g/mol
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Physical Description

Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS]
Record name Di-tert-butyl sulfide
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CAS No.

107-47-1
Record name tert-Butyl sulfide
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Synthetic Methodologies for Di Tert Butyl Sulfide and Analogous Organosulfur Species

Classical and Established Synthetic Routes

Traditional methods for the synthesis of disulfides, including di-tert-butyl disulfide, have heavily relied on the oxidation of the corresponding thiols (mercaptans). chemicalbook.com These established routes, while foundational, often present challenges such as long reaction times and complicated operational procedures, particularly when dealing with sterically hindered molecules like tert-butyl mercaptan. chemicalbook.com

Oxidation of Corresponding Mercaptans for Disulfide Formation

The oxidation of thiols to disulfides is a fundamental transformation in organosulfur chemistry. ebsco.com A variety of oxidizing agents have been employed for this purpose, including cerium salts, permanganic acid, perborate, ferric chloride, and chlorite. chemicalbook.com However, the synthesis of di-tert-butyl disulfide via the oxidation of tert-butyl mercaptan is often hampered by the significant steric hindrance of the tertiary butyl group, which can lead to low yields and prolonged reactions. chemicalbook.com

The general reaction for the oxidation of a thiol to a disulfide is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents an alkyl or aryl group and [O] is a generic oxidizing agent.

Thiol Coupling Reactions

Thiol coupling reactions represent another established pathway to disulfide formation. These reactions involve the joining of two thiol molecules, often facilitated by a catalyst or an oxidizing agent. The oxidative coupling of thiols is a primary method for synthesizing disulfides. researchgate.net Various reagents can act as oxidizers in this reaction, including molecular oxygen, halogens, and tert-butyl hydroperoxide. researchgate.net

Modern and Catalytic Synthetic Approaches

To overcome the limitations of classical methods, researchers have developed more advanced synthetic strategies. These modern approaches often utilize catalysts and novel reaction conditions to improve efficiency, yield, and environmental friendliness.

Elemental Halogen Oxidation Pathways

The use of elemental halogens, particularly bromine, as an oxidant for converting thiols to disulfides has been explored as a more efficient method. In 2002, a method for synthesizing di-tert-butyl disulfide using elemental bromine as the oxidant was reported. chemicalbook.com An improvement on this method involved using silica (B1680970) gel as an endothermic agent and acid binder, with zinc powder acting as an oxidation inhibitor, allowing the reaction to proceed at room temperature. chemicalbook.com The reaction with bromine is believed to proceed via the formation of a sulfenyl halide intermediate. wikipedia.org While iodine can also be used, its reactivity differs; for instance, in the presence of iodide, only thiols are oxidized, whereas bromine can oxidize both thiols and disulfides. rsc.org

ReactantOxidantCatalyst/AdditiveProductYieldReference
tert-Butyl mercaptanBromineSilica gel, Zinc powderDi-tert-butyl disulfideNot specified chemicalbook.com
Thiophenols/Aliphatic thiolsOxygenABNODisulfides70-90% researchgate.net
Butyl mercaptanIodine/DMSO-Dibutyl disulfide95% oup.com

Phase Transfer Catalysis in Organosulfur Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, including the preparation of organosulfur compounds. nitrkl.ac.in This method facilitates the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase) through the use of a phase transfer catalyst, such as quaternary onium salts or polyethylene (B3416737) glycols (PEG). nitrkl.ac.inmdpi.com

One application of PTC is in the synthesis of di-tert-butyl disulfide from tert-butyl chloride, sublimed sulfur, and sodium hydroxide, using PEG as the catalyst under microwave irradiation. chemicalbook.com This approach offers advantages such as readily available raw materials, mild reaction conditions, and high conversion rates. chemicalbook.com Another example involves the reaction of diorganyl ditellurides with organyl-2,2-dichlorovinyl sulfides using benzyltriethylammonium chloride or 18-crown-6 (B118740) ether as phase transfer catalysts to produce organylthio(organyltelluro)acetylenes. tandfonline.com

ReactantsCatalystConditionsProductYieldReference
tert-Butyl chloride, Sulfur, NaOHPEG-400MicrowaveDi-tert-butyl disulfide90% google.comgoogle.com
Benzyl chloride, H₂S-rich aq. MDEATBPBLiquid-liquid PTCDibenzyl sulfide (B99878), Benzyl mercaptanNot specified nitrkl.ac.in
Diorganyl ditellurides, Organyl-2,2-dichlorovinyl sulfidesBenzyltriethylammonium chloride or 18-crown-6 etherPTCOrganylthio(organyltelluro)acetylenesNot specified tandfonline.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has gained traction as a method to accelerate chemical reactions and improve yields. In the context of organosulfur chemistry, microwave irradiation has been successfully applied to the synthesis of di-tert-butyl disulfide. chemicalbook.com For instance, the reaction of tert-butyl chloride with sulfur and sodium hydroxide, catalyzed by a phase transfer catalyst, can be significantly enhanced by microwave radiation. google.comgoogle.com This method is noted for its simplicity and high conversion rates. chemicalbook.com

Another example is the solvent-free, microwave-assisted synthesis of di-sec-butyl disulfide using phase transfer catalysis. asianpubs.org The optimization of reaction conditions, such as microwave power and irradiation time, is crucial for maximizing the yield of the desired disulfide. asianpubs.org Microwave heating has also been employed in the etherification of glycerol (B35011) with tert-butyl alcohol over sulfonic acid-functionalized zeolites, demonstrating its versatility in promoting various organic transformations. mdpi.com

ReactantsCatalystConditionsProductReference
tert-Butyl chloride, Sulfur, NaOHPEG-2400Microwave irradiation, Phase transfer catalysisDi-tert-butyl disulfide chemicalbook.com
Sodium sulfide, Sulfur, sec-Butyl bromideTBABMicrowave irradiation, Solvent-free, Phase transfer catalysisDi-sec-butyl disulfide asianpubs.org
Hydrogen sulfide, Thiols (C3-C8)NoneMicrowave irradiation in N-methylpyrrolidoneDi- and trisulfides researchgate.net

Solid Base Catalysis for Polysulfide Generation

The synthesis of di-tert-butyl-polysulfide can be achieved through the reaction of isobutene, hydrogen sulfide, and elemental sulfur using solid base catalysts. google.com This method serves as an alternative to using liquid amine catalysts, such as dicyclohexylamine. google.comacs.org Research has demonstrated the efficacy of catalysts comprising alkali metal or alkaline earth metal oxides supported on alumina (B75360) (γ-Al₂O₃). google.com

The process is typically conducted in an autoclave reactor at temperatures ranging from 120-135°C and pressures of 0.3-3 MPa. google.com In a semi-batch system, a mixed gas of isobutene and hydrogen sulfide is bubbled through a mixture of molten sulfur and the solid catalyst. google.com The resulting liquid products are a mixture of di-tert-butyl-polysulfides with a varying number of sulfur atoms in the bridge, typically ranging from three to nine. google.com The average number of bridging sulfurs is generally between 4.5 and 5.5. google.com The distribution of these sulfur bridges in polysulfides formed over solid base catalysts is nearly identical to that produced using liquid amine catalysts. google.com

The catalytic activity is influenced by the metal loading on the alumina support. For alkali metal catalysts, the polysulfide yield increases with metal loading up to approximately 0.5 mmol/g-Al₂O₃. google.com In the case of alkaline earth metal catalysts, the yield peaks at a loading of about 0.3 mmol/g-Al₂O₃. google.com Further increasing the metal content up to 1.5 mmol/g-Al₂O₃ shows little to no additional effect on the yield. google.com Alumina-supported potassium catalysts, in particular, have demonstrated activity comparable to that of dicyclohexylamine. acs.org Studies have found that alkali metal catalysts are generally more effective than their alkaline earth metal counterparts for this synthesis. acs.org

Catalyst Performance in Di-tert-butyl-polysulfide Synthesis
Catalyst TypeSupportOptimal Metal Loading (mmol/g-support)Reaction Temperature (°C)Average Sulfur Bridge NumberReference
Alkali Metal Oxidesγ-Al₂O₃~0.5120-1354.5 - 5.5 google.com
Alkaline Earth Metal Oxidesγ-Al₂O₃~0.3120-1354.5 - 5.5 google.com
Potassium on AluminaAluminaNot SpecifiedNot SpecifiedNot Specified acs.org

Transition Metal-Catalyzed Syntheses (e.g., MoOCl₃ complexes)

Transition metal complexes, particularly those of molybdenum, are effective catalysts for the synthesis of organosulfur compounds. A specific complex, MoOCl₃(DMSO)₂, where DMSO is dimethyl sulfoxide (B87167), has been utilized as a catalyst for producing di-tert-butyl disulfide. chemicalbook.comresearchgate.net In this reaction, tert-butyl mercaptan serves as the starting material, and DMSO acts as both a ligand and an oxidant, leading to the catalytic oxidation of the thiol to the corresponding disulfide in high yield. chemicalbook.com

While this example focuses on disulfide formation, molybdenum-based catalysts have broader applications in C-S bond formation. Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) is a versatile catalyst for various organic transformations, including acylation reactions involving thiols. ias.ac.in Furthermore, advanced catalytic systems such as nanolayered cobalt-molybdenum sulfides (Co-Mo-S) and alloyed molybdenum-tungsten sulfides have been developed for the synthesis of a wide range of thioethers from thiols and alcohols via a borrowing hydrogen mechanism. researchgate.netresearchgate.netnih.gov These heterogeneous catalysts demonstrate high efficiency and chemoselectivity. researchgate.netresearchgate.net

Molybdenum-Catalyzed Synthesis of Di-tert-butyl Disulfide
CatalystSubstrateOxidant/SolventProductKey FeatureReference
MoOCl₃(DMSO)₂tert-Butyl mercaptanDMSODi-tert-butyl disulfideHigh yield catalytic oxidation. chemicalbook.comresearchgate.net

Directed Synthesis of Specific tert-Butyl Phenolic Sulfides

Specific tert-butyl phenolic sulfides can be synthesized through targeted reactions. One established method involves the preparation of poly(tert-butylphenol disulfide) by reacting para-tert-butylphenol with sulfur monochloride. researchgate.net The reaction is typically conducted by heating the components, and using a solvent such as trichloroethylene (B50587) is recommended to return any sublimated para-tert-butylphenol to the reaction vessel. researchgate.net

The reaction between alkyl phenols and sulfur chlorides is a general approach to producing phenol (B47542) sulfides. nih.gov For these reactions, conducting them in suitable solvents at temperatures between 60 to 140°C, with a preferred range of 80 to 110°C, has been found to yield products with excellent color that are often distillable and crystalline. nih.gov Secondary and tertiary butyl phenols are noted as preferred starting materials. nih.gov Other research has focused on the synthesis of chiral phenolic t-butylsulfoxides, which involves key steps like the enantioselective oxidation of a t-butyl sulfide. researchgate.net Synthetic routes have also been developed for various tert-butyl hydroxyalkyl sulfides, which can serve as precursors to other functionalized sulfur compounds. researchgate.net

Examples of tert-Butyl Phenolic Sulfide Synthesis
Product TypeReactantsKey Reaction ConditionsReference
Poly(tert-butylphenol disulfide)para-tert-Butylphenol, Sulfur monochlorideHeating in trichloroethylene solvent. researchgate.net
Alkyl Phenol Sulfidestert-Butyl phenol, Sulfur chloride80-110°C in a suitable solvent. nih.gov
Chiral Phenolic t-Butylsulfoxidest-Butyl sulfide precursorsEnantioselective oxidation. researchgate.net

Elucidation of Reaction Mechanisms for Di Tert Butyl Sulfide

Oxidative Transformations and Pathways

The oxidation of di-tert-butyl sulfide (B99878) typically proceeds in a stepwise manner, first to di-tert-butyl sulfoxide (B87167) and subsequently to di-tert-butyl sulfone. The selectivity for either product is highly dependent on the oxidant used and the reaction conditions. acsgcipr.org Common oxidants for these transformations include hydrogen peroxide, peracids, and other peroxides. nih.govorganic-chemistry.org The use of metal catalysts can enhance the rate and selectivity of these oxidations. nih.govorganic-chemistry.org

The conversion of sulfides to sulfoxides is a primary oxidation step. acsgcipr.org Reagents like hydrogen peroxide can be used, often in conjunction with an acid catalyst, to achieve this transformation. nih.gov The general mechanism involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom from the oxidant.

Further oxidation of the sulfoxide yields the corresponding sulfone. organic-chemistry.org Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone requires careful control of oxidant stoichiometry and reaction conditions such as temperature and time. acsgcipr.orgnih.gov For instance, using transition-metal-catalyzed processes can offer high selectivity. organic-chemistry.org In some cases, specific catalysts like niobium carbide with hydrogen peroxide preferentially yield sulfones, while others like tantalum carbide favor sulfoxide formation. organic-chemistry.org

The photosensitized oxidation of di-tert-butyl sulfide has been studied to understand its behavior in the presence of light and a sensitizer. nih.govrsc.org This process involves the reaction of the sulfide with singlet oxygen (¹O₂), which is generated by the photosensitizer (e.g., Rose Bengal). rsc.org

The reaction proceeds through the formation of an intermediate, likely a persulfoxide. rsc.org However, the rate of this reaction is notably low for di-tert-butyl sulfide. nih.gov This inefficiency is attributed to two main factors:

Steric Hindrance: The bulky tert-butyl groups physically obstruct the approach of singlet oxygen to the sulfur atom. nih.govrsc.org

Poor Nucleophilicity: The steric hindrance also reduces the nucleophilicity of the sulfur atom, making it less reactive towards electrophilic intermediates. nih.govrsc.org

Consequently, the quenching of singlet oxygen by di-tert-butyl sulfide is predominantly a physical process rather than a chemical reaction leading to oxidation. nih.govrsc.org While the corresponding sulfoxide is formed, it occurs at a low rate. rsc.org The rate of sulfoxidation can be significantly enhanced by catalysis with carboxylic acids. nih.govrsc.org

The general mechanism can be described as follows:

Sensitizer Activation: Sensitizer + hν → ³Sensitizer*

Singlet Oxygen Formation: ³Sensitizer* + ³O₂ → Sensitizer + ¹O₂

Persulfoxide Formation: (t-Bu)₂S + ¹O₂ → (t-Bu)₂S⁺OO⁻ (persulfoxide intermediate)

Sulfoxide Formation: The persulfoxide intermediate reacts with another molecule of the sulfide to yield two molecules of the sulfoxide, (t-Bu)₂SO. rsc.org

Catalytic asymmetric oxidation provides a method for producing chiral sulfoxides. This is particularly relevant for prochiral sulfides, although di-tert-butyl sulfide itself is not prochiral. The principles, however, apply to sterically hindered sulfides. The process typically employs a transition metal complex with a chiral ligand and a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP). acs.orginorgchemres.org

A common system involves a titanium or vanadium catalyst and a chiral ligand such as binaphthol. acs.org The mechanism is believed to involve the formation of a chiral metal-peroxo species. The sulfide coordinates to this complex, and the oxygen atom is transferred in an enantioselective manner.

While direct studies on di-tert-butyl sulfide are less common, research on the closely related di-tert-butyl disulfide using a vanadium catalyst and a chiral Schiff base ligand with an oxidant shows high enantiomeric excess in the product. acs.org The oxidation of various organosulfur compounds with TBHP demonstrates that reaction rates increase with higher electron density at the sulfur atom. nih.gov The catalyst's structural stability and the presence of accessible redox-active metal cations are crucial for its activity. nih.gov

Quinones can act as catalysts for the oxidation of sulfides in aqueous media. The mechanism often involves the reduction of the quinone to a hydroquinone (B1673460) by the substrate, followed by re-oxidation of the hydroquinone by a terminal oxidant like molecular oxygen. nih.gov

Studies on the oxidation of hydrogen sulfide (H₂S) by quinones reveal that the reaction likely proceeds through the formation of a semiquinone radical intermediate. nih.gov This can occur either from the reaction of oxygen with the reduced quinone or from a direct reaction between the sulfide and the quinone. nih.gov The process is essentially an "oxidase"-type aerobic oxidation. nih.gov For high-potential quinones, direct aerobic oxidation of the resulting hydroquinone can be slow, necessitating co-catalysts to facilitate the turnover. nih.gov

For di-tert-butyl sulfide, the proposed pathway would be:

Reduction of Quinone: (t-Bu)₂S + Quinone + H₂O → (t-Bu)₂SO + Hydroquinone

Regeneration of Catalyst: Hydroquinone + ½ O₂ → Quinone + H₂O

This catalytic cycle allows for the use of oxygen as the ultimate, environmentally benign oxidant.

The electrochemical oxidation of sulfides offers a controlled method to produce either sulfoxides or sulfones. nih.gov For aryl alkyl and diaryl sulfides, selective formation of sulfoxides can be achieved by applying a constant, lower current, while using a higher current leads to the formation of the sulfone as the major product. nih.gov The oxygen atom incorporated into the final product is derived from water present in the solvent system. nih.gov

While specific studies on di-tert-butyl sulfide are limited, research on the electrochemical oxidation of the structurally related di-tert-butyl disulfide provides valuable insights. The oxidation of di-tert-butyl disulfide is an irreversible one-electron process that occurs at a potential of +1.3 V. rsc.orgrsc.org This initial step leads to the cleavage of one carbon-sulfur bond, generating a tert-butyl cation and a ButS-S• radical. rsc.orgrsc.org At a more positive potential (+1.9 V), both carbon-sulfur bonds are cleaved. rsc.orgrsc.org This indicates that under certain electrochemical conditions, C-S bond cleavage can be a competing or dominant pathway over S-oxidation for tert-butyl sulfur compounds.

Thermal Decomposition and Pyrolysis Dynamics

The thermal decomposition of di-tert-butyl sulfide has been investigated to understand its stability and reaction pathways at elevated temperatures (typically 360-413 °C). butler.edursc.org Automated reaction mechanism generators (RMG) combined with quantum chemistry calculations have been used to model its pyrolysis. butler.edursc.org

The research shows that di-tert-butyl sulfide decomposes primarily via a concerted, unimolecular elimination reaction. butler.edursc.org This pathway involves a four-centered transition state, leading to the formation of isobutene and tert-butyl thiol. butler.edursc.org This molecular decomposition pathway explains the observed first-order kinetics of the reaction, even in the presence of a radical inhibitor like cyclohexene. butler.edursc.org

However, a competing free-radical pathway also exists, initiated by the homolytic cleavage of a carbon-sulfur bond:

C-S Bond Scission: (t-Bu)₂S → t-Bu• + t-BuS•

The resulting tert-butyl radical (t-Bu•) can abstract a hydrogen atom to form isobutane, while the tert-butyl thiyl radical (t-BuS•) can undergo further reactions, including intramolecular hydrogen abstraction and subsequent beta-scission, to ultimately form hydrogen sulfide. rsc.org

The presence of a radical inhibitor, cyclohexene, significantly alters the product distribution by trapping the radical species, thereby suppressing the radical-induced decomposition pathways and favoring the molecular elimination route. butler.edursc.org

Table 1: Major Reaction Pathways in the Pyrolysis of Di-tert-butyl Sulfide at 380°C

Pathway TypeReactionKey ProductsRelative Importance (Neat Pyrolysis)Relative Importance (with Cyclohexene)
Molecular Elimination(t-Bu)₂S → Isobutene + t-BuSHIsobutene, tert-Butyl thiolDominant PathwayOverwhelmingly Dominant Pathway
Radical (C-S Scission)(t-Bu)₂S → t-Bu• + t-BuS•Isobutane, Hydrogen SulfideSignificant ContributionSuppressed

Concerted Unimolecular Decomposition Pathways

Experimental and computational studies have shown that the thermal decomposition of di-tert-butyl sulfide can proceed through a concerted unimolecular pathway. butler.edursc.org This reaction involves a four-centered transition state, leading to the formation of isobutene and tert-butyl thiol as the primary products. butler.edu This pathway is significant because it explains the observed first-order kinetics of the sulfide's decomposition, a rate that remains consistent even in the presence of radical inhibitors. butler.edursc.orgmsu.edu The concerted nature of this decomposition means it does not rely on the formation of intermediate free radicals.

Influence of Radical Inhibitors on Pyrolysis Product Distribution

Table 1: Effect of Radical Inhibitor on Major Product Yields from Di-tert-butyl Sulfide Pyrolysis

ProductYield without Inhibitor (%)Yield with Cyclohexene Inhibitor (%)
IsobuteneHigherLower
tert-Butyl ThiolLowerHigher
Hydrogen SulfideHigherLower
IsobutaneHigherLower

Note: This table presents a qualitative summary based on findings that show a significant shift in product distribution. Precise quantitative yields can vary with experimental conditions.

Computational Modeling of Pyrolysis Reaction Networks (e.g., Reaction Mechanism Generator)

Computational tools like the Reaction Mechanism Generator (RMG) have been instrumental in building detailed kinetic models for the pyrolysis of di-tert-butyl sulfide. butler.edursc.org By utilizing rate parameters derived from ab initio calculations, RMG can construct complex reaction networks encompassing hundreds of species and reactions. butler.edu These models have successfully predicted the quantitative yields of many experimental products and have been crucial in elucidating the most important reaction pathways. butler.edursc.org For example, RMG was able to identify the key unimolecular decomposition reaction and explain the significant impact of radical inhibitors on the product distribution by modeling the changes in the radical pool. butler.edu While these models show excellent agreement with much of the experimental data, they also highlight areas for further research, such as the pathways leading to the formation of elemental sulfur from thiol decomposition. butler.edu

Nucleophilic Reactivity of the Sulfide Moiety

The sulfur atom in di-tert-butyl sulfide possesses lone pairs of electrons, allowing it to act as a nucleophile. However, its reactivity is significantly tempered by the steric hindrance imposed by the two bulky tert-butyl groups.

Sulfur as a Nucleophilic Center

In general, the sulfur atom in sulfides is a more potent nucleophile than the oxygen atom in ethers. msu.edulibretexts.org This is attributed to the higher polarizability and the valence electrons of sulfur being further from the nucleus and less tightly held compared to oxygen. libretexts.org This enhanced nucleophilicity allows sulfides to participate in a variety of reactions where they attack electron-deficient centers. Even without a formal negative charge, the sulfur in a sulfide is nucleophilic enough to react with suitable electrophiles. libretexts.org

Reactions with Electrophiles and Derivatization

A characteristic reaction of sulfides is their reaction with alkyl halides to form ternary sulfonium (B1226848) salts through an SN2 mechanism. msu.edulibretexts.org For example, a sulfide can attack a methyl halide, displacing the halide and forming a salt. libretexts.org While this is a general reaction for sulfides, the significant steric hindrance around the sulfur atom in di-tert-butyl sulfide would be expected to dramatically slow down the rate of such substitution reactions compared to less hindered sulfides.

The sulfur atom in sulfides can also be oxidized. Oxidation of sulfides can lead to the formation of sulfoxides and, with further oxidation, sulfones. msu.edu This represents another pathway for the derivatization of the sulfide moiety, proceeding through nucleophilic attack on an oxidizing agent.

Stereochemical Aspects of Nucleophilic Substitution at Sulfur and Adjacent Centers

Nucleophilic substitution at the sulfur atom in sulfides is a fundamental reaction class, the stereochemical outcome of which depends critically on the reaction mechanism. nih.gov Generally, these reactions can proceed through two primary pathways: a concerted, S_N2-type mechanism or a stepwise addition-elimination (A–E) mechanism. nih.govmdpi.com

In a concerted S_N2-type substitution at sulfur, the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously, proceeding through a single trigonal bipyramidal transition state. This pathway typically results in an inversion of the configuration at the sulfur center, analogous to the Walden inversion observed at carbon centers. mdpi.com

Alternatively, the reaction can follow a stepwise addition-elimination (A–E) mechanism. This pathway involves the initial formation of a hypervalent, tetracoordinate sulfurane intermediate. nih.govnih.gov The geometry and stability of this intermediate, along with the potential for pseudorotation, dictate the final stereochemical outcome. nih.gov Depending on the relative positions of the entering and leaving groups in the sulfurane intermediate and whether pseudorotation occurs before the leaving group departs, the reaction can result in either inversion or retention of configuration at the sulfur atom. nih.govnih.gov

For di-tert-butyl sulfide, the immense steric hindrance imposed by the two tert-butyl groups significantly impacts the feasibility and mechanism of nucleophilic substitution at the sulfur center. The bulky tert-butyl groups shield the sulfur atom, making it a very poor substrate for backside nucleophilic attack required for a classic S_N2 mechanism. Consequently, any substitution reaction at the sulfur atom would be expected to be exceptionally slow. If a reaction were to occur, it would likely favor a pathway that can accommodate the steric bulk, potentially involving intermediates or transition states that minimize steric repulsion.

Reactions with Hypochlorite (B82951)

Di-tert-butyl sulfide reacts with hypochlorites, such as tert-butyl hypochlorite ((CH₃)₃COCl), in an oxidation reaction. Organic hypochlorites are effective oxidizing agents capable of converting sulfides to their corresponding sulfoxides. organic-chemistry.org

The general reaction can be represented as: (CH₃)₃C-S-C(CH₃)₃ + (CH₃)₃COCl → (CH₃)₃C-S(O)-C(CH₃)₃ + (CH₃)₃CCl

This conversion is a common and synthetically useful transformation for sulfides. organic-chemistry.org

Mechanochemical and Tribochemical Processes

Interactions with Metallic Surfaces (e.g., Fe(100))

The interaction of organosulfur compounds with metallic surfaces is a critical aspect of tribology, where they are often used as extreme-pressure lubricant additives. Reactive molecular dynamics simulations have been employed to study the behavior of di-tert-butyl disulfide, a close analogue of di-tert-butyl sulfide, on an Fe(100) surface to understand these interactions under conditions of heat, load, and shear. acs.org The initial step in the interaction is the approach of the molecule to the iron surface. researchgate.net This is followed by chemical reactions that lead to the formation of a protective surface film. acs.org

Adsorption and Chemisorption Phenomena

Adsorption is the process by which the sulfide molecule initially adheres to the metallic surface. This can be physisorption, involving weaker van der Waals forces, or chemisorption, which involves the formation of stronger, covalent-like bonds between the molecule and the surface atoms. For sulfur compounds on transition metal surfaces, chemisorption is a common phenomenon. researchgate.netuniversiteitleiden.nl

In the case of di-tert-butyl disulfide on Fe(100), the process leads to the dissociative chemisorption of the molecule. acs.orgresearchgate.net The S-S bond breaks, and the resulting tert-butyl sulfide radicals form direct Fe-S bonds with the iron surface. researchgate.net This chemisorption process is a key step in the formation of a protective iron sulfide layer. acs.org The accessibility of reactive sites on the iron surface limits the rate of chemisorption. acs.org

Shear-Accelerated Reaction Kinetics and Energy Barriers

Mechanical forces, particularly shear, play a crucial role in accelerating the chemical reactions at the interface between the lubricant additive and the metallic surface. acs.org While heat provides the initial energy for reactions to occur, the application of shear significantly lowers the energy barrier for these reactions. acs.orgresearchgate.net

Table 1: Reaction Energy Barriers for tert-Butyl Radical Release
ConditionEnergy Barrier (eV)Source
Heat Only0.14 acs.orgresearchgate.net
Heat and Shear0.05 acs.orgresearchgate.net

Radical Release Mechanisms at Interfaces

The tribochemical reactions of di-tert-butyl disulfide on the Fe(100) surface involve the breaking of chemical bonds and the subsequent release of radicals. acs.org The reaction pathway is characterized by two main events: the chemisorption of sulfur atoms onto the surface and the release of tert-butyl radicals. acs.org

The process unfolds as follows:

Initial Adsorption and S-S Bond Scission: The di-tert-butyl disulfide molecule adsorbs onto the Fe(100) surface. The S-S bond cleaves, leading to the formation of two chemisorbed this compound radicals ( (CH₃)₃CS• ). researchgate.net

S-C Bond Scission and Radical Release: Subsequently, the S-C bond within the chemisorbed radical breaks. researchgate.net This step results in a sulfur atom remaining bonded to the iron surface and the detachment of a tert-butyl radical ( •C(CH₃)₃ ) into the surrounding medium. acs.orgresearchgate.net

This release of radicals is a critical part of the decomposition mechanism that ultimately leads to the formation of a stable iron sulfide tribofilm. The application of shear not only lowers the energy barrier for this process but also helps in removing the released radicals from the interface, exposing fresh surface for further reaction. acs.org

Photochemical Dissociation Dynamics of tert-Butyl Perthiyl Radicals

The photochemical dissociation dynamics of the tert-butyl perthiyl radical (t-BuSS) have been explored to understand its primary photochemistry and dissociation pathways. aip.org Studies have utilized fast-beam coincidence translational spectroscopy to investigate these dynamics. nih.gov In this method, a high-velocity (6-8 keV) beam of neutral t-BuSS radicals is generated through the photodetachment of the corresponding anion. nih.gov These neutral radicals are then subjected to photodissociation at specific wavelengths, such as 248 nm (5.00 eV) and 193 nm (6.42 eV), followed by the coincident detection of the resulting neutral fragments. nih.gov This technique allows for the determination of photofragment mass and translational energy distributions at each wavelength, providing insight into the dissociation mechanisms. nih.gov

The tert-butyl perthiyl radical is an important intermediate in disulfur (B1233692) chemistry, yet its spectroscopy and photochemistry have been less studied compared to simpler perthiyl radicals like methyl perthiyl. aip.org Early experimental work characterized t-BuSS radicals produced from the photolysis of tert-butyl tetrasulfide, noting a strong UV absorption around 375 nm (3.31 eV). aip.org

Product Channels and Energetics of Photofragmentation

The photofragmentation of the tert-butyl perthiyl radical yields different products depending on the excitation energy. aip.org Investigations at 248 nm and 193 nm reveal distinct two- and three-body dissociation channels. nih.gov

At a photodissociation wavelength of 248 nm, two primary dissociation channels are observed. aip.org The predominant pathway, accounting for approximately 90% of the fragmentation events, is the loss of a sulfur atom. nih.gov This process results in a product translational energy distribution that peaks near the maximum available energy and exhibits an anisotropic photofragment angular distribution, which is indicative of dissociation occurring along a repulsive excited state. nih.gov A minor channel, responsible for the remaining 10% of events, leads to the formation of diatomic sulfur (S₂) and a tert-butyl radical (t-Bu). nih.gov

Table 1: Product Channels for Photodissociation of t-BuSS Radical at 248 nm

Product ChannelRelative Branching Ratio (%)Dissociation Mechanism
S + t-BuS~90Dissociation along a repulsive excited state nih.gov
S₂ + t-Bu~10Minor channel nih.gov

When the photodissociation energy is increased to 193 nm, the fragmentation dynamics become more complex, with both two- and three-body dissociation events occurring. aip.org The primary two-body product channel at this wavelength is the formation of S₂ and the tert-butyl radical, with the S₂ molecule being produced in multiple electronic states through excited-state dissociation processes. aip.orgnih.gov The formation of a sulfur atom and the tert-butyl thioradical (t-BuS) becomes a minor two-body pathway at this energy. nih.gov

Three-body dissociation channels also open up at 193 nm. These include the formation of S₂ + H + isobutene and S₂ + CH₃ + propene. nih.gov These channels are the result of a sequential dissociation process where the initial loss of S₂ from the t-BuSS radical produces a ground-state tert-butyl radical with enough internal energy to undergo secondary fragmentation. aip.orgnih.gov A third three-body channel, yielding S + SH + isobutene, is also observed. nih.gov This pathway is attributed to the loss of an internally excited HS₂ fragment, which then rapidly dissociates in an asynchronous concerted manner. aip.orgnih.gov

Table 2: Product Channels for Photodissociation of t-BuSS Radical at 193 nm

Dissociation TypeProduct ChannelDissociation Mechanism
Two-BodyS₂ + t-BuDominant two-body channel; excited-state dissociation aip.orgnih.gov
S + t-BuSMinor two-body channel aip.orgnih.gov
Three-BodyS₂ + H + IsobuteneSequential dissociation via energetic t-Bu radical aip.orgnih.gov
S₂ + CH₃ + PropeneSequential dissociation via energetic t-Bu radical aip.orgnih.gov
S + SH + IsobuteneAsynchronous concerted dissociation of an excited HS₂ intermediate aip.orgnih.gov

Applications and Utility in Advanced Chemical Research

Role as Chemical Intermediates in Organic Synthesis

Di-tert-butyl disulfide serves as a versatile and important intermediate in the synthesis of a range of organosulfur compounds. chemicalbook.comlookchem.comchemicalbook.com Its reactivity allows for the introduction of sulfur-containing moieties into complex molecular architectures, making it a foundational building block in synthetic chemistry.

The utility of di-tert-butyl disulfide extends to the creation of sophisticated molecular and material structures. In the field of materials chemistry, it has been identified as a promising organosulfur precursor for the atomic layer deposition (ALD) of high-quality metal sulfide (B99878) thin films. acs.orgresearchgate.net Researchers have reported the use of di-tert-butyl disulfide (TBDS) as a replacement for the highly toxic hydrogen sulfide (H₂S) gas in the ALD process for producing nickel sulfide (NiSₓ) films. acs.orgresearchgate.net This approach not only circumvents the safety concerns associated with H₂S but also demonstrates ideal ALD growth behavior, yielding films with high purity. acs.org

Further research highlights the use of coinage metal complexes incorporating di-tertiary-butyl sulfide as molecular precursors for the low-temperature synthesis of copper-based ternary sulfides, such as CuInS₂, Cu₂SnS₃, and CuSbS₂. researchgate.net The facile decomposition of the di-tertiary-butyl sulfide ligand within these complexes enables the formation of these advanced materials under less harsh conditions. researchgate.net Beyond inorganic materials, di-tert-butyl disulfide is also noted as a monomer for the synthesis of biologically active molecules and proteins. chemicalbook.comchemicalbook.com

Table 1: Applications of di-tert-butyl disulfide as a Precursor

Application AreaSpecific UseResulting Product(s)Reference
Materials Science (ALD)Organosulfur precursor replacing H₂SHigh-purity nickel sulfide (NiSₓ) thin films acs.org, researchgate.net
Materials Science (Nanomaterials)Precursor in coinage metal complexesCopper-based ternary sulfides (e.g., CuInS₂, Cu₂SnS₃) researchgate.net
Biomolecule SynthesisMonomerProteins and other biologically active molecules chemicalbook.com, chemicalbook.com

Di-tert-butyl disulfide is a key starting material for a variety of sulfinyl and oxythio compounds. chemicalbook.comlookchem.comchemicalbook.com Its oxidized derivative, tert-butyl sulfoxide (B87167), is a particularly versatile intermediate. organic-chemistry.orgresearchgate.net Research has shown that tert-butyl sulfoxides can be activated by N-bromosuccinimide (NBS) under acidic conditions. organic-chemistry.orgresearchgate.net This activated intermediate readily reacts with a range of nitrogen, carbon, or oxygen nucleophiles to produce sulfinic acid amides, new sulfoxides, and sulfinic acid esters in high yields. organic-chemistry.orgresearchgate.net This method provides a stable and efficient pathway that avoids the use of less stable traditional reagents like sulfinyl halides. organic-chemistry.org

Table 2: Synthesis of Sulfinyl Compounds from tert-Butyl Sulfide Derivatives

Starting MaterialKey Reagent/ProcessProduct ClassExample ProductsReference
tert-Butyl sulfoxideActivation with N-bromosuccinimide (NBS)Sulfinyl compoundsSulfinic acid amides, sulfinic acid esters, sulfoxides organic-chemistry.org, researchgate.net
Di-tert-butyl disulfideOxidationChiral thiosulfinatestert-Butyl tert-butane thiosulfinate nih.gov

In polymer chemistry, controlling molecular weight is crucial, and this is often achieved through the use of chain-transfer agents (CTAs). rubbernews.com Sulfide compounds are recognized for their activity as CTAs in radical polymerization processes. google.com While mercaptans are the most common class of sulfur-based CTAs, related sulfide structures also play a significant role. rubbernews.com

For instance, research into irreversible addition-fragmentation chain transfer (AFCT) polymerization has demonstrated the effectiveness of allylic sulfides. mdpi.com A study on the emulsion polymerization of styrene (B11656) utilized butyl(2-phenylallyl)sulfane (BPAS), a sulfide-based CTA, to successfully control the molecular weight of the resulting polymer. mdpi.com Such agents work by terminating a growing polymer chain and initiating a new one, thereby regulating the average molecular weight of the final polymer. rubbernews.com The general mechanism allows for the synthesis of polymers with lower polydispersity and more complex architectures, such as block copolymers. google.com

Contributions to Materials Science

The influence of this compound derivatives extends deeply into materials science, where they are employed to enhance the durability and performance of polymers and elastomers. Their primary functions are as antioxidants and stabilizing agents.

Derivatives of this compound are highly effective antioxidants, particularly in polymeric systems like polyolefins and thermoplastics. infochems.co.krknowde.com A notable example is 4,4′-Thiobis(6-tert-butyl-m-cresol), a thiobisphenol antioxidant that provides excellent, non-staining protection against thermal degradation. infochems.co.krknowde.com These molecules are classified as tert-butyl phenolic antioxidants (TBP-AOs). nih.gov

The antioxidant mechanism relies on the sterically hindered phenol (B47542) groups. nih.govwikipedia.org The bulky tert-butyl groups enhance the stability of the molecule and the resulting phenoxy radicals that form during antioxidant activity, which makes them highly effective at preventing oxidation. nih.gov These sulfur-containing hindered phenols protect polymers like polypropylene (B1209903) from oxidative degradation. google.com They can be used in combination with other stabilizers, and synergistic improvements are often observed when using organopolysulfide components. epo.org Due to their low volatility, these antioxidants are often preferred over simpler phenols like BHT in applications requiring heat resistance. infochems.co.kr

Table 3: Examples of this compound-Based Antioxidants

Antioxidant Name/ClassChemical Structure FeatureProtected PolymersKey AdvantageReference
Santonox TBMC (5-tert-Butyl-4-hydroxy-2-methylphenyl sulfide)ThiobisphenolPolyolefins (PE, PP), ABS, EPDM, Natural RubberHigh activity, non-staining, heat resistance, low volatility infochems.co.kr
Dragonox® TBM6 (4,4′-Thiobis(6-tert-butyl-m-cresol))ThiobisphenolCrosslinked Polyethylene (B3416737), Rosin ResinHigh performance, good synergistic effects with other antioxidants knowde.com
OrganopolysulfidesAromatic polysulfides with tert-butyl groupsGeneral polymersSynergistic improvements with other stabilizers epo.org

Di-tert-butyl disulfide and its polysulfide analogues are used as vulcanizing agents (or sulfur donors) in the rubber industry. chemicalbook.comlookchem.comchemicalbook.com Vulcanization is the chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between polymer chains. wikipedia.org

Di-tert-butyl Polysulfide (DTBPS) has been developed as a modern, environmentally friendly vulcanizing agent that serves as a safer alternative to traditional agents like dimethyl disulfide. junyuanpetroleumgroup.com DTBPS is noted for its high flash point, low odor, and low decomposition temperature, which enhances safety during production, transport, and storage. junyuanpetroleumgroup.com Similarly, alkylphenol disulfide polymers, such as those based on para-tert-butylphenol disulfide, act as non-nitrosamine sulfur donors. scienoc.com These agents produce a high percentage of mono-sulfidic cross-links, which results in vulcanized rubbers with superior aging and heat resistance characteristics. scienoc.com In addition to their role in vulcanization, certain this compound derivatives, like bis(3,5-di-tert-butyl-4-hydroxybenzyl)sulfide, also function as general stabilizers for elastomers. google.com

Extreme Pressure Additives in Lubricant Formulations

Di-tert-butyl polysulfides, including di-tert-butyl disulfide, are utilized as extreme pressure (EP) additives in the formulation of industrial and automotive gear oils, greases, and metalworking fluids. nbinno.comvanderbiltchemicals.com Their primary function is to form protective films on metal surfaces, particularly ferrous ones, under operating conditions characterized by extreme heat, load, and pressure. acs.orgacs.org These additives contain thermally stable sulfur, which provides significant load-carrying and anti-wear properties. nbinno.comvanderbiltchemicals.com

The mechanism of action involves the chemical reaction of the sulfur-containing molecules with the metal surfaces, which cannot be easily probed experimentally as it occurs within the sliding contact. acs.org Research using reactive molecular dynamics simulations has been employed to understand these tribochemical reactions. acs.orgresearchgate.net These studies explore the thermal and mechanical contributions to the formation of protective films. acs.org It is proposed that under the high temperatures (approaching 1000 K) generated by frictional heating in sliding interfaces, the additive molecules thermally decompose. acs.orgacs.org

This decomposition leads to the formation of a protective iron sulfide film on the surface of the steel components. acs.orgresearchgate.net The process is modeled as a cyclical addition of di-tert-butyl disulfide molecules to the iron surface, followed by high-temperature conditions that mimic frictional heating. acs.org Reactive simulations have helped characterize the reaction pathway that leads to the formation of these crucial iron sulfide surfaces. acs.org The presence of shear, in addition to heat and load, has been shown to lower the energy barrier for these reactions, accelerating the formation of the protective film by helping radicals move to available reaction sites. acs.org This film is critical to preventing wear and extending the service life of mechanical components operating under severe conditions. nbinno.comacs.org

Application in Thin Film Deposition Technologies

This compound, particularly in the form of di-tert-butyl disulfide (TBDS), has emerged as a significant precursor in advanced thin film deposition technologies. It is used in methods like low-pressure chemical vapor deposition (LPCVD) and atomic layer deposition (ALD) to create thin films of metal sulfides such as iron(di)sulfide (FeS₂), molybdenum disulfide (MoS₂), and copper zinc tin sulfide (CZTS). journaldephysique.orgillinois.eduscielo.br The use of TBDS is a key development aimed at overcoming the limitations and hazards associated with traditional sulfur sources.

Replacement of Hazardous Sulfur Sources in Atomic Layer Deposition (ALD)

In the field of atomic layer deposition (ALD), a technique prized for its precise control over film thickness and conformality, hydrogen sulfide (H₂S) has traditionally been a common sulfur source for depositing metal sulfide films. ucc.ieacs.org However, H₂S is a highly toxic, explosive, and corrosive gas, which necessitates expensive and stringent containment, shipping, and abatement measures, posing significant concerns for safety and large-scale industrial application. ucc.ieacs.orgacs.org

Di-tert-butyl disulfide (TBDS) has been successfully introduced as a significantly less hazardous and more cost-effective liquid alternative to H₂S. ucc.ieacs.orgresearchgate.net TBDS allows for the deposition of high-quality, pure metal sulfide thin films with ideal ALD growth behavior. acs.org It has been used to synthesize a variety of metal sulfides, including nickel sulfide (NiSₓ), molybdenum disulfide (MoS₂), and tin sulfide (SnS). acs.orgresearchgate.netcambridge.org For instance, TBDS has been used in a low-temperature chemical synthesis process to sulfurize copper zinc tin sulfide (CZTS) layers for thin-film solar cells, demonstrating its utility in creating materials for renewable energy applications. scielo.brbohrium.com The replacement of H₂S with TBDS represents a crucial step towards making the ALD of metal sulfides safer and more viable for broad application in catalysis and nanoscience. researchgate.net

FeatureHydrogen Sulfide (H₂S)Di-tert-butyl disulfide (TBDS)
Physical State GasLiquid
Toxicity Highly toxic, explosive, corrosive ucc.ieacs.orgSignificantly less hazardous ucc.ie
Handling Requires expensive containment and abatement ucc.ieacs.orgSimpler and more cost-effective handling ucc.ie
Application Traditional sulfur source in ALD researchgate.netSafer replacement for H₂S in ALD/PEALD acs.orgresearchgate.net
Film Quality Standard for many processesProduces high-quality, pure films acs.org

Mechanistic Roles in Plasma-Enhanced Atomic Layer Deposition (PEALD)

In plasma-enhanced atomic layer deposition (PEALD), a variant of ALD that uses plasma to energize reactants, di-tert-butyl disulfide (TBDS) plays a specific mechanistic role in the synthesis of metal sulfide films like molybdenum disulfide (MoS₂). ucc.ieacs.org PEALD is a method used to create ultra-thin films with high precision by exposing a substrate to plasma species during one step of the deposition cycle. researchgate.net

A PEALD process for MoS₂ has been developed that uses a molybdenum precursor, hydrogen plasma, and TBDS. ucc.ie Mass spectrometry analysis of this process revealed the specific roles of the reactants. The cycle involves the following steps:

A molybdenum precursor chemisorbs onto the substrate surface.

A hydrogen (H₂) plasma is introduced, which serves to remove the ligands from the chemisorbed metal precursor. ucc.ie

The surface, now activated, is exposed to TBDS. ucc.ie

The TBDS molecule then reacts with the surface to sulfurize the top layer, forming the desired metal sulfide. ucc.ie

Antioxidant and Antiradical Activity Profiling

The antioxidant properties of this compound derivatives are a cornerstone of their therapeutic potential. These compounds exhibit potent radical scavenging capabilities, which are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Several studies have highlighted the ability of this compound derivatives to scavenge superoxide (B77818) anion radicals. For instance, a series of synthetic organic sulfur-containing compounds, including those with 2,6-di-tert-butylphenol (B90309) moieties, have been shown to react with electrochemically generated superoxide anion radicals. The mechanism often involves the donation of a hydrogen atom from the sterically hindered phenolic group, a common feature in many of these derivatives, to the superoxide radical, thereby neutralizing it. The presence of the sulfur atom can further enhance this activity.

The rate constants for the reaction of various this compound derivatives with the superoxide anion radical have been calculated, providing a quantitative measure of their scavenging efficiency. For example, compounds like 2,6-di-tert-butyl-4-mercaptophenol (B120284) and its derivatives have demonstrated significant antiradical activity in this regard.

The presence of both a 2,6-di-tert-butylphenol group and a sulfur-containing fragment in the same molecule can lead to a prolonged antioxidant effect. This dual functionality allows for both radical scavenging and the potential to modulate cellular antioxidant defense systems, thereby decreasing the likelihood of oxidative stress development.

Antimicrobial and Antifungal Potential

Research has uncovered the significant antimicrobial and antifungal properties of various this compound derivatives, positioning them as potential candidates for new anti-infective therapies.

For instance, certain alkylthio and arylthio derivatives of 2-tert-butyl-1,4-benzoquinone (B1215510) have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The introduction of these sulfur-containing groups appears to potentiate the antimicrobial effect.

In the realm of antifungal activity, derivatives such as persicasulfide A and persicasulfide B, which are tert-butyl malonate derivatives containing a dithio group, have shown potent activity against filamentous fungi with low minimum inhibitory concentrations (MICs). Other studies have identified antifungal properties in compounds like 2,4-di-tert-butylphenol, a related structure, against Candida albicans.

The following table summarizes the antimicrobial and antifungal activity of selected this compound derivatives:

Compound/DerivativeTarget Organism(s)Observed EffectReference(s)
2-tert-butyl-5-(phenylthio)-1,4-benzoquinoneS. aureus, E. faecalisStrong antibacterial activity (MIC = 15.6 µM)
Persicasulfide A & BFilamentous fungiPotent antifungal activity (MICs ≤ 62.5 µg/ml)
2,4-di-tert-butylphenolCandida albicansNear complete inhibition at 25 µg/mL

Anti-inflammatory and Cytoprotective Effects

The anti-inflammatory and cytoprotective activities of this compound derivatives are well-documented and contribute significantly to their therapeutic interest. These effects are often linked to their antioxidant properties and their ability to modulate inflammatory pathways.

Compounds such as bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide have been shown to possess anti-inflammatory and cytoprotective activities. The mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). For example, 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives have been identified as dual inhibitors of 5-LOX and COX, with selectivity for the COX-2 isoform.

The cytoprotective effects are often mediated through the upregulation of protective enzymes and signaling pathways. For instance, some sulfur-containing compounds can protect cells from oxidative damage by up-regulating heme oxygenase-1 (HO-1) through the Nrf2/ARE signaling pathway. Hydrogen sulfide (H₂S)-releasing derivatives have also demonstrated cytoprotective activity, which is attributed to the multifaceted roles of H₂S in cellular protection, including antioxidant and anti-inflammatory actions.

Hepatoprotective and Haemorheological Activities

Certain this compound derivatives have demonstrated promising hepatoprotective and haemorheological activities. These properties are particularly relevant for the treatment of liver diseases and conditions associated with impaired blood flow.

Bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide is a notable example of a compound with reported hepatoprotective and haemorheological activities. The hepatoprotective effects are likely linked to the compound's ability to mitigate oxidative stress and inflammation in the liver. For example, the flavonoid sulfuretin (B1682711) has been shown to protect human liver-derived HepG2 cells from tert-butyl hydroperoxide-induced oxidative injury by scavenging reactive oxygen species and upregulating HO-1.

While the direct haemorheological activities of this compound itself are not extensively detailed, the broader class of sulfur-containing antioxidants to which it belongs has been investigated for such properties.

In Silico and In Vitro Evaluation for Drug Candidate Screening

The screening of this compound derivatives for potential drug candidates is increasingly being facilitated by a combination of in silico and in vitro methods. These approaches allow for the efficient prediction and experimental validation of biological activities.

In silico studies, using software like Prediction of Activity Spectra for Substances (PASS), have been employed to predict the antioxidant activity of various organic sulfur-containing compounds, including those with tert-butylphenol fragments. These predictions are often followed by in vitro experimental validation.

In vitro assays are crucial for confirming the predicted activities and elucidating the mechanisms of action. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to assess antioxidant capacity and various cell-based assays to evaluate cytotoxicity and specific biological effects. For instance, the cytotoxic potential of some 2-tert-butyl-1,4-benzoquinone derivatives was assessed using the MTT assay on different cell lines.

The following table presents data from in vitro antioxidant activity studies of selected this compound derivatives:

Compound/DerivativeAssayResult (IC50 / Activity)Reference(s)
2-tert-butyl-5-(propylthio)-1,4-benzoquinoneDPPHIC50 = 70.48±3.04 µM
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPHSuperior to BHT
Bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfideDPPHHigh scavenging activity

This integrated approach of computational prediction and experimental testing accelerates the identification of promising this compound derivatives for further development as therapeutic agents.

Conclusion

Di-tert-butyl sulfide (B99878) is a compound of significant interest in modern chemical research. Its unique combination of a reactive sulfur center and sterically demanding tert-butyl groups leads to distinctive chemical behavior. From its role in the synthesis of advanced materials and the activation of industrial catalysts to its utility as a building block in organic synthesis, di-tert-butyl sulfide continues to be a focal point of investigation, promising further discoveries and applications in the field of organosulfur chemistry.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for separating tert-butyl sulfide (B99878) from complex mixtures, enabling its identification and quantification. The choice of technique depends on the sample matrix and the analytical objectives.

Gas chromatography is a primary technique for the analysis of volatile sulfur compounds like tert-butyl sulfide. The retention time of a compound is a key parameter for its identification. In GC analyses involving a sulfur chemiluminescence detector (SCD), which offers high selectivity for sulfur-containing compounds, tert-butyl disulfide has been identified with specific retention times that are crucial for its detection in complex matrices like petroleum products. gcms.czshimadzu.com For instance, in one analysis, tert-butyl disulfide was detected at a retention time of approximately 6.7 minutes. shimadzu.com Another GC method reported a retention time of 25.734 minutes for t-butyl disulphide under its specific conditions. google.com

Quantitative structure-retention relationship (QSRR) studies have been developed to correlate chromatographic retention times with the molecular structures of sulfur compounds. These models use descriptors like boiling point, molecular weight, and dipole moment to predict retention behavior, which is fundamental to retention index studies. iaea.orgnih.gov

Table 1: Reported Gas Chromatography Retention Times for this compound

Analytical Method Matrix/Solvent Retention Time (min) Source(s)
GC-SCD Desulfurized Diesel 3.97 gcms.cz
GC-SCD / GC-MS Light Oil ~6.7 shimadzu.com

Note: Retention times are specific to the column, temperature program, and carrier gas flow rate of the analytical method used.

For highly complex samples such as natural gas or fuels, conventional one-dimensional GC may not provide sufficient resolution to separate all components. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution, making it a powerful tool for such analyses. chromatographyonline.comresearchgate.net The technique uses two columns of different selectivity, allowing for the separation of analytes from co-eluting compounds and matrix components. researchgate.netacs.org

The structured two-dimensional chromatograms generated by GC×GC aid in the identification of compound classes. researchgate.net This method is particularly effective for the detailed analysis of sulfur compounds in natural gas, where odorants like tert-butyl mercaptan are often present in a complex hydrocarbon matrix. chromatographyonline.com The improved separation allows for more confident identification and quantification, often in conjunction with detectors like time-of-flight mass spectrometry (TOF-MS) or sulfur-selective detectors. chromatographyonline.comresearchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally unstable compounds. While this compound itself is quite volatile and suited to GC, HPLC methods are crucial for analyzing related, larger molecules and their impurities. For example, HPLC with UV detection is the standard for determining impurities in complex antioxidant molecules that contain sulfide linkages, such as bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide. pharmjournal.ruresearchgate.net

These analyses typically employ reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water mixtures. pharmjournal.ruresearchgate.netresearchgate.net The presence of chromophores, such as aromatic rings in more complex sulfide structures, allows for sensitive detection using UV/VIS detectors. lcms.cz This approach is scalable and can be adapted for the isolation and identification of impurities in preparative separations. sielc.com

Advanced Translational Spectroscopy for Reaction Dynamics

Advanced translational spectroscopy techniques, such as fast-beam coincidence translational spectroscopy, are powerful tools for investigating the detailed dynamics of chemical reactions, particularly photodissociation. These methods measure the translational energy and angular distributions of the fragments produced upon dissociation, providing deep insights into the reaction mechanism, energy partitioning, and the nature of the excited electronic states involved.

While direct studies on this compound are limited, extensive research has been conducted on the photodissociation dynamics of the tert-butyl perthiyl radical (t-BuSS), which is generated from di-tert-butyl disulfide. These experiments involve creating a fast beam of the radical, photoexciting it with a laser, and then detecting the neutral dissociation products in coincidence. The analysis of the photofragment mass and translational energy distributions at different dissociation wavelengths (e.g., 248 nm and 193 nm) has revealed multiple competing fragmentation pathways.

At 248 nm, the dominant channel is the loss of a sulfur atom, which occurs via a repulsive excited state. At 193 nm, the primary dissociation pathway shifts to the loss of S₂, also proceeding through excited states. Furthermore, three-body dissociation channels have been identified, resulting from the secondary fragmentation of highly energized primary products. These detailed findings are crucial for building a complete picture of the potential energy surfaces and dissociation mechanisms of sulfur-containing radicals.

Table 4: Photodissociation Channels of the tert-Butyl Perthiyl Radical (t-BuSS) at Different Wavelengths

Wavelength (nm) Primary Product Channel Observation
248 S + t-BuS Dominant (90%), dissociation along a repulsive excited state.
248 S₂ + t-Bu Minor channel (10%).
193 S₂ + t-Bu Dominant two-body channel, formation of multiple electronic states of S₂.
193 S + t-BuS Minor two-body channel.
193 S₂ + H + isobutene Three-body channel from sequential dissociation.
193 S₂ + CH₃ + propene Three-body channel from sequential dissociation.
193 S + SH + isobutene Three-body channel from asynchronous concerted dissociation.

Environmental Fate, Degradation, and Remediation of Tert Butyl Sulfide Compounds

Environmental Persistence and Degradability Assessment

Tert-butyl sulfide (B99878) exhibits characteristics that suggest a degree of persistence in the environment. According to safety data sheet information, the compound is not considered to be readily biodegradable. Its low water solubility and propensity to bind to soil particles indicate that it is not likely to be mobile in soil. fishersci.fi Furthermore, the product has a high potential to bioconcentrate, as suggested by a high log Pow value of 4.6. fishersci.fi Under normal environmental conditions, tert-butyl sulfide is stable, though it can form explosive mixtures with air upon intense heating.

While this compound itself is not readily biodegradable, studies on related organosulfur compounds provide insights into potential microbial degradation pathways. The biodegradation of alkyl sulfides can proceed through several mechanisms, including alkyl chain degradation, nonspecific sulfur oxidation, and sulfur-specific oxidation that leads to carbon-sulfur bond cleavage. oup.com For instance, the degradation of di-n-octyl sulfide has been shown to produce octylthio- and octylsulfonyl-alkanoic acids, which is consistent with terminal oxidation followed by β-oxidation reactions. oup.com

Microorganisms capable of degrading compounds with a tert-butyl group, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), often utilize monooxygenase enzymes. core.ac.uknih.gov It is plausible that similar enzymatic reactions could initiate the breakdown of this compound, potentially involving the oxidation of the sulfur atoms or the tert-butyl groups. The study of various alkyl sulfides has shown that bacteria can metabolize them into corresponding thiols. nih.govnih.gov

Microbial degradation of alkyl sulfides can occur under both aerobic and anaerobic conditions. nih.gov A marine bacterium, identified as a Thiobacillus sp., has been isolated that can grow on a variety of alkyl sulfides, including dibutyl sulfide and dibutyl disulfide, using oxygen, nitrate, or nitrite (B80452) as an electron acceptor. nih.govnih.govasm.org This demonstrates the metabolic versatility of some microorganisms to break down these compounds under different redox conditions.

Under aerobic conditions, the degradation of compounds like MTBE and TBA is well-documented, often proceeding more rapidly than under anaerobic conditions. core.ac.uknih.gov However, anaerobic degradation is also possible. For example, studies on freshwater sediments indicate that methanogenesis can be a major mechanism for the consumption of dimethyl sulfide and methanethiol. asm.org While specific rates for this compound are not widely documented, the general principles suggest that its microbial degradation is feasible, though potentially slow, and can be carried out by specialized microorganisms in both the presence and absence of oxygen. asm.org

Abiotic Decomposition Mechanisms in Environmental Matrices

In the absence of microbial activity, the decomposition of this compound is primarily governed by chemical and physical processes. The compound is considered chemically stable under standard ambient conditions. However, it is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and peroxides, indicating that chemical oxidation is a likely abiotic degradation pathway. fishersci.fi

The thermal decomposition of di-tert-butyl sulfide has been shown to begin at approximately 650K (377°C). researchgate.net A key reaction in its thermal decomposition is the concerted unimolecular decomposition to form isobutene and tert-butyl thiol. rsc.org In aqueous environments, the abiotic decomposition of related compounds like dimethyl disulfide under dark, oxygenated conditions is extremely slow, with half-lives potentially spanning thousands of years. researchgate.net This suggests that in natural waters, other processes such as photochemical degradation or microbial action are the dominant removal mechanisms for disulfides. researchgate.net Furthermore, electrochemical oxidation can cleave the carbon-sulfur bonds in di-tert-butyl disulfide, yielding intermediates like the tert-butyl cation and sulfur-containing radicals. rsc.org

Remediation Strategies for Contaminated Media

Remediation of media contaminated with this compound and other organosulfur compounds often requires active intervention to accelerate the degradation process. Strategies typically involve chemical oxidation or the use of catalyst systems to transform the sulfide into less harmful substances.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials through reactions with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes are particularly effective for degrading biologically toxic or non-degradable materials. wikipedia.org

The O3/H2O2 process, a type of AOP, has been studied for the decomposition of dibutylsulfide (DBS). nih.gov The mechanism of oxidation can be either ionic, which predominates in acidic conditions, or radical-based, which is dominant in alkaline environments. nih.gov In alkaline solutions (pH 9) with high concentrations of hydrogen peroxide, a significant increase in the DBS decomposition rate was observed due to the production of hydroperoxide radicals from the reaction of ozone and hydrogen peroxide. nih.gov

The Fenton reaction, which uses hydrogen peroxide and an iron catalyst to generate hydroxyl radicals, and its modifications are another effective AOP. While specific studies on this compound are limited, research on analogous compounds provides strong evidence of its potential efficacy.

Table 1: Overview of Advanced Oxidation Processes for Sulfide Degradation

AOP MethodDescriptionKey Reactive SpeciesConditions Affecting EfficacyReference
Ozonation (O₃)Oxidation using ozone gas.O₃, ·OH (at high pH)pH (radical mechanism predominates in alkaline conditions) nih.gov
O₃/H₂O₂ (Peroxone)Combination of ozone and hydrogen peroxide to enhance hydroxyl radical production.·OH, HO₂·pH, H₂O₂ concentration nih.gov
Fenton ReactionUses iron (Fe²⁺/Fe³⁺) and hydrogen peroxide to generate hydroxyl radicals.·OHpH (typically acidic), Fe:H₂O₂ ratio wikipedia.org
Photo-FentonFenton reaction enhanced by UV light, which promotes the regeneration of Fe²⁺.·OHUV light intensity, pH, reagent concentrations wikipedia.org

Catalytic oxidation is a key strategy for treating wastewater containing organic sulfides. Various catalyst systems have been developed to enhance the efficiency of oxidation reactions, converting sulfides to sulfoxides or sulfones. frontiersin.org

These systems are significant in industrial chemistry and for the oxidative desulfurization of fuel oil. frontiersin.orgnih.gov

Metal-Based Catalysts: A wide range of metal-based catalysts are used for these transformations, often in conjunction with environmentally friendly oxidants like hydrogen peroxide. frontiersin.org For instance, tungstate-functionalized catalysts have been shown to selectively produce sulfoxides or sulfones from sulfides depending on the reaction temperature. frontiersin.orgnih.gov

Metal-Ionic Liquid Systems: Metal-containing ionic liquids are also effective catalysts for the selective oxidation of organic sulfides. frontiersin.orgnih.gov These can be immobilized on solid supports, which allows for easy separation and recycling of the catalyst. frontiersin.orgnih.gov

Chelated Iron Catalysts: In the treatment of gaseous emissions from wastewater plants, chelated iron catalysts are used to convert hydrogen sulfide into elemental sulfur. wateronline.com This principle can be extended to the treatment of dissolved sulfides.

Titanium-Based Catalysts: Catalysts composed of a carrier such as titanium oxide with a catalytically active element (e.g., copper, iron, nickel) can be used for the gas-phase oxidation of organic sulfur compounds to sulfur dioxide at elevated temperatures. google.com

Biological Systems: In some applications, biological systems can be used. For example, sulfate-reducing bacteria can be coupled with sulfide-oxidizing fuel cells to treat wastewater containing sulfates and sulfides while generating bioelectricity. nih.gov

These catalytic approaches offer versatile and efficient methods for the remediation of water and wastewater contaminated with this compound and other similar compounds.

Theoretical and Computational Chemistry Studies

Ab Initio Calculations for Molecular Structure and Conformation

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, have been employed to study the structure of sulfur-containing organic compounds. For dialkyl sulfides, a key structural question is the conformational preference of the alkyl groups. An electron-diffraction study, supported by theoretical calculations, revealed that di-t-butyl sulfide (B99878) likely adopts a C2 symmetry, with its tert-butyl groups rotated by 12(8)° from the staggered conformation. oup.com This contrasts with simpler molecules like dimethyl sulfide, which ab initio gradient calculations using a MIDI-4 basis set with polarization functions confirmed to have a staggered-staggered conformation with C2v symmetry in its equilibrium state. oup.com

The complexity of the tert-butyl groups introduces significant steric interactions that dictate the molecule's preferred geometry. While detailed ab initio studies specifically on the conformational analysis of di-tert-butyl sulfide are not extensively documented in the provided literature, related computational work on similar structures provides context. For example, high-level calculations on the tert-butyl cation (t-Bu⁺) show a very flat potential energy surface for methyl group rotation, with energy differences between various conformations not exceeding 2.0 kcal/mol. acs.org This suggests that while a minimum energy structure exists for di-tert-butyl sulfide, other conformations may be easily accessible.

Furthermore, Density Functional Theory (DFT) calculations have been used to study the adsorption and self-assembly of the related tert-butyl methyl sulfide on gold surfaces, indicating that even with the bulky tert-butyl group, the molecule can form highly ordered structures. aip.org These studies highlight the capability of computational methods to predict the stable geometries and intermolecular interactions of sterically hindered sulfides.

Quantum Chemistry Calculations for Reaction Energy Barriers and Pathways

Quantum chemistry is instrumental in elucidating the energetics of chemical reactions, including the calculation of transition state structures and reaction energy barriers. Such calculations have been vital in understanding the thermal decomposition of di-tert-butyl sulfide.

One key reaction is the concerted unimolecular decomposition into isobutene and tert-butyl thiol. mit.edursc.org This reaction was identified as crucial for explaining the first-order kinetics observed in pyrolysis experiments. mit.edursc.org High-level quantum chemistry calculations were performed to refine the rate constants for important reactions in its decomposition mechanism. butler.edu For instance, single-point energy calculations at the CCSD(T)-F12a/cc-pVDZ-F12 level of theory were used to improve the accuracy of the computed enthalpies and barrier heights. butler.edu

Another study investigated the reaction between tert-butyl persulfide (tBuSSH), a related compound, and hydrogen sulfide (H₂S). rsc.org The potential energy surfaces for different nucleophilic attack mechanisms were calculated. These calculations revealed that for the tert-butyl derivative, steric hindrance plays a significant role, directing the reaction pathway compared to less hindered analogues like methyl persulfide. rsc.org

Theoretical calculations have also been used to predict rate coefficients for intramolecular homolytic substitution at a sulfur atom. For reactions involving a tert-butyl leaving group, the free energy barriers (ΔG‡) for the formation of five- and six-membered cyclic thiocarbonates were calculated to be 45.8 kJ mol⁻¹ and 56.7 kJ mol⁻¹, respectively, at the G3(MP2)-RAD level of theory. researchgate.net These theoretical predictions allow for the estimation of reaction rates where experimental data is unavailable.

Reaction / ProcessComputational MethodCalculated Energy Barrier / ValueReference
Unimolecular decomposition of di-tert-butyl sulfideCCSD(T)-F12a/cc-pVDZ-F12 // B3LYP/6-311G(2d,d,p)Slower than di-tert-butyl disulfide decomposition by an order of magnitude. butler.edu
Homolytic C-S bond scission of di-tert-butyl sulfideCCSD(T)-F12a/cc-pVDZ-F12 // B3LYP/6-311G(2d,d,p)Accounts for ~12% of overall sulfide decomposition. butler.edu
Intramolecular Homolytic Substitution (tert-butyl leaving group)G3(MP2)-RAD45.8 kJ mol⁻¹ (for 5-membered ring formation) researchgate.net
Intramolecular Homolytic Substitution (tert-butyl leaving group)G3(MP2)-RAD56.7 kJ mol⁻¹ (for 6-membered ring formation) researchgate.net

Kinetic Modeling and Automated Reaction Mechanism Generation

The thermal decomposition of organosulfur compounds involves a complex network of elementary reactions. Automated reaction mechanism generation software, coupled with quantum chemistry calculations, has proven to be a powerful tool for building detailed kinetic models for such systems.

The pyrolysis of di-tert-butyl sulfide has been extensively studied using the automated Reaction Mechanism Generator (RMG). mit.edursc.org RMG constructs reaction networks by systematically identifying relevant species and reactions. The rate parameters for these reactions are often derived from ab initio CCSD(T) calculations, ensuring a high level of accuracy. mit.edursc.orgresearchgate.net

Studies using RMG for di-tert-butyl sulfide pyrolysis have shown that a purely free-radical mechanism cannot fully account for the experimental observation that the sulfide decomposes via first-order kinetics, even in the presence of a radical inhibitor. mit.edursc.orgresearchgate.net The models generated by RMG successfully identified the concerted unimolecular decomposition of di-tert-butyl sulfide into isobutene and tert-butyl thiol as a key, rate-controlling step. mit.edursc.orgresearchgate.net The computer-generated kinetic models provided predictions that quantitatively matched most experimental data, although they also highlighted missing pathways, such as those for the radical-induced decomposition of thiols to produce elemental sulfur. mit.eduresearchgate.net

The major reaction pathways identified through this automated approach for the neat pyrolysis of di-tert-butyl sulfide include: butler.edu

Homolytic scission of a C–S bond: This pathway accounts for a significant portion (12%) of the decomposition and is a primary source of isobutane. butler.edu

Concerted unimolecular decomposition: This pathway, leading to isobutene and tert-butyl thiol, is responsible for the majority of the main product, isobutene. butler.edu

These studies demonstrate the predictive power of combining automated mechanism generation with high-accuracy quantum chemical calculations to unravel complex reaction networks in organosulfur chemistry. mit.edu

Reactive Molecular Dynamics Simulations for Interfacial Reactions

Reactive molecular dynamics (MD) simulations are a computational technique used to model chemical reactions at the atomic scale, particularly in complex environments like solid-liquid interfaces. This method has been applied to study the behavior of di-tert-butyl disulfide, a close analogue of the sulfide, as an extreme pressure additive in lubricants, focusing on its reactions with iron surfaces. tuwien.atnih.govacs.org

These simulations model the thermal and shear-driven formation of protective iron sulfide films from the additive molecules on an Fe(100) surface. tuwien.atnih.govacs.orgescholarship.org The reactive potential parameters used in these simulations are often validated against ab initio calculations to ensure their accuracy. tuwien.atnih.govacs.org

The reaction pathway for the formation of iron sulfide films has been characterized through these simulations and involves several key steps: escholarship.orgmdpi.com

S–S bond cleavage: The initial step is the breaking of the disulfide bond in the di-tert-butyl disulfide molecule. escholarship.org

Fe–S bond formation: This is followed by the chemisorption of the resulting tert-butyl thiyl radical onto the iron surface, forming iron-sulfur bonds. escholarship.orgmdpi.com

S–C bond dissociation: The final step is the breaking of the sulfur-carbon bond, which releases a tert-butyl radical. escholarship.orgmdpi.com

Reactive MD simulations have also quantified how mechanical forces (shear) can influence these reactions. It was found that shear can accelerate reactions and lower the reaction energy barrier, a phenomenon known as mechanochemistry. mdpi.comresearchgate.netescholarship.org For instance, simulations showed that the presence of shear stress could lower the energy barrier for the rate-limiting step of the surface reaction. researchgate.netescholarship.org The reaction yield was observed to increase with both temperature and pressure. escholarship.org These computational studies provide critical, atomistic-level insights into how lubricant additives function, which is difficult to probe directly through experiments. tuwien.atnih.gov

In Silico Prediction of Biological Activity Spectra

In silico methods, which use computer simulations to predict the properties of molecules, are increasingly used in the early stages of drug discovery and materials science. The Prediction of Activity Spectra for Substances (PASS) software is one such tool that predicts a wide range of biological activities based on a molecule's structure.

A study utilized the PASS online software to predict the biological activities of a series of organic sulfur-containing compounds, which included di-tert-butyl disulfide. tubitak.gov.trtubitak.gov.trresearchgate.net The in silico screening predicted that these compounds could possess antioxidant activity and function as scavengers of reactive oxygen species. tubitak.gov.trtubitak.gov.tr

Specifically for di-tert-butyl disulfide and related compounds, the predictions of antioxidant and antiradical activity were subsequently compared with in vitro experimental data. tubitak.gov.trtubitak.gov.tr The experimental results, which showed that the compounds could react with the superoxide (B77818) anion radical and decrease its generation rate in model systems, were consistent with the in silico forecast. tubitak.gov.trtubitak.gov.tr It has also been noted that organosulfur compounds like di-tert-butyl sulfide can act as free radical scavengers. mdpi.com

This combined in silico and in vitro approach allows for the efficient primary screening of compounds for potential physiological activity, helping to select promising candidates for further investigation. tubitak.gov.tr


Q & A

Q. What are the standard synthetic routes for preparing tert-butyl sulfide, and how do reaction conditions influence yield and purity?

Methodological Answer: tert-Butyl sulfide is commonly synthesized via nucleophilic substitution reactions between tert-butyl thiols and alkyl halides, or via metal-catalyzed coupling of tert-butyl disulfides. For example, silver-mediated synthesis of nanoscale silver sulfide clusters uses (4-(tert-butyl)phenyl)methanethiol as a precursor under controlled inert atmospheres . Optimizing stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and temperature (typically 0–25°C) minimizes side reactions like oxidation. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are spectral assignments validated?

Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments resolve stereochemical ambiguities in tert-butyl sulfide derivatives, while heteronuclear correlation spectroscopy (HSQC/HMBC) confirms connectivity. For example, <sup>1</sup>H-<sup>13</sup>C HMBC correlations between methyl protons and sulfur atoms validate structural assignments in organosulfur compounds . IR spectroscopy (C-S stretching at ~600–700 cm⁻¹) and high-resolution mass spectrometry (HRMS) provide complementary data .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of sulfide derivatives in substitution reactions?

Methodological Answer: The tert-butyl group’s steric hindrance reduces nucleophilic attack at the sulfur center, favoring SN1 mechanisms in polar solvents. Kinetic studies using competition experiments (e.g., tert-butyl vs. methyl sulfide) quantify steric effects. Computational models (DFT) further predict transition-state geometries and activation energies .

Advanced Research Questions

Q. How can contradictions in reported stability data for this compound under oxidative conditions be resolved experimentally?

Methodological Answer: Divergent stability reports may arise from trace metal impurities or solvent effects. Controlled studies using degassed solvents (e.g., via freeze-pump-thaw cycles) and additives like EDTA can suppress metal-catalyzed oxidation. Comparative kinetic analyses (UV-Vis monitoring of peroxide formation) under varying O2 concentrations clarify degradation pathways .

Q. What strategies enable the use of this compound as a ligand in coordination chemistry, and how does its electronic profile compare to other thioethers?

Methodological Answer: tert-Butyl sulfide’s strong σ-donor and weak π-acceptor properties make it suitable for stabilizing electron-deficient metal centers. Cyclic voltammetry (CV) and X-ray absorption spectroscopy (XAS) quantify metal-sulfur bond strengths. Comparative studies with dimethyl sulfide reveal enhanced steric protection of metal centers in tert-butyl derivatives, reducing ligand displacement .

Q. How can computational modeling (e.g., DFT, MD) predict the solvation dynamics and aggregation behavior of this compound in nonpolar solvents?

Methodological Answer: Molecular dynamics (MD) simulations with force fields like OPLS-AA model solvent-solute interactions, while DFT calculations (B3LYP/6-311+G(d,p)) predict dipole moments and polarizabilities. Experimental validation via small-angle X-ray scattering (SAXS) correlates simulated aggregation clusters with observed hydrodynamic radii .

Q. What experimental designs are optimal for studying the role of this compound in radical-mediated reactions?

Methodological Answer: Electron paramagnetic resonance (EPR) spin-trapping (e.g., using DMPO) identifies transient sulfur-centered radicals. Competition kinetics with radical clocks (e.g., α-methylstyrene) quantify hydrogen-atom transfer (HAT) efficiencies. Controlled initiation via photolysis or thermal decomposition of AIBN ensures reproducible radical generation .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in catalytic activity reports for this compound in asymmetric synthesis?

Methodological Answer: Reproducibility issues often stem from ligand purity or moisture-sensitive intermediates. Rigorous drying of solvents (e.g., over molecular sieves) and standardized catalyst pre-treatment (e.g., glovebox handling) minimize variability. Meta-analyses of published data using platforms like SciFinder or Reaxys identify outliers and establish consensus trends .

Q. What protocols ensure accurate quantification of this compound degradation products in environmental matrices?

Methodological Answer: Solid-phase microextraction (SPME) coupled with GC-MS detects trace sulfoxides and sulfones. Isotope dilution methods (e.g., <sup>13</sup>C-labeled internal standards) improve accuracy. Collaborative trials via interlaboratory studies (e.g., IUPAC initiatives) validate methods .

Methodological Best Practices

Q. How should researchers document synthetic procedures and characterization data for this compound derivatives to ensure reproducibility?

Guidelines:

  • Report exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients).
  • Include full spectroscopic datasets (NMR, IR, HRMS) in supplementary materials, annotated with peak assignments .
  • Disclose batch-specific impurities (e.g., via LC-MS) and storage conditions (e.g., inert gas, −20°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.